

# Gosogliptin: An In-Depth Analysis of Early-Phase Clinical Trial Results

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## Compound of Interest

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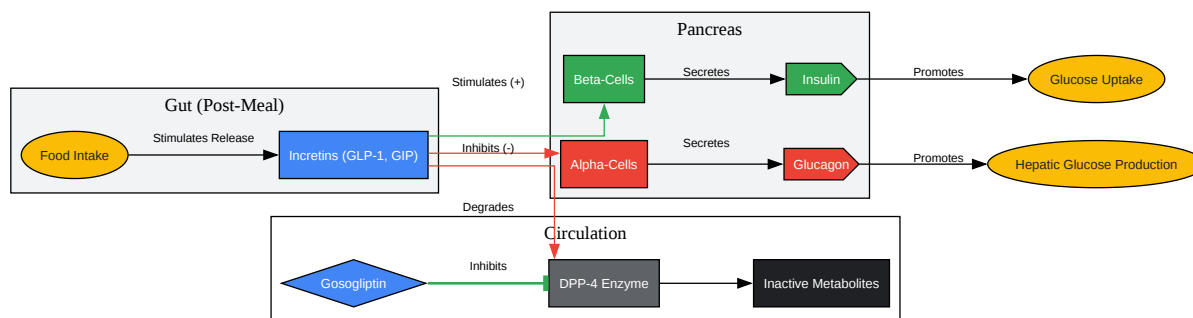
This technical guide provides a comprehensive overview of the early-phase clinical trial data for **Gosogliptin**, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The document synthesizes efficacy and safety findings, details experimental protocols, and visualizes the underlying mechanism of action and trial design.

## Core Mechanism of Action: DPP-4 Inhibition

**Gosogliptin** exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[1][2] By blocking DPP-4, **Gosogliptin** increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin system leads to several downstream physiological effects that improve glycemic control:

- **Glucose-Dependent Insulin Secretion:** Elevated incretin levels stimulate the pancreatic  $\beta$ -cells to release more insulin, but only when blood glucose levels are high. This glucose-dependent mechanism minimizes the risk of hypoglycemia.[1]
- **Suppression of Glucagon Secretion:** Increased GLP-1 levels act on pancreatic  $\alpha$ -cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][3][4]

The combined effect of increased insulin and decreased glucagon results in lower fasting and postprandial glucose concentrations.[1]



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**Caption:** Mechanism of Action of **Gosogliptin** via DPP-4 Inhibition.

## Early-Phase Monotherapy Clinical Trial Protocol

The primary source of early-phase data for **Gosogliptin** comes from a multicenter, open, randomized clinical trial (NCT03088670) investigating its efficacy and safety against an active comparator, Vildagliptin. The initial stage of this trial focused on a 12-week monotherapy period in drug-naïve patients with type 2 diabetes.[5][6]

### 2.1. Study Design

- Title: Efficacy and Safety of **Gosogliptin** as Monotherapy and in Combination With Metformin vs. Vildagliptin as Monotherapy and in Combination With Metformin in Drug-naïve Type 2 Diabetic Patients.[5][7]
- Phase: Phase 3 (initial 12-week monotherapy results are presented as early-phase data).[6]
- Design: Multicenter, open, randomized, active-controlled, parallel-group trial.[6]

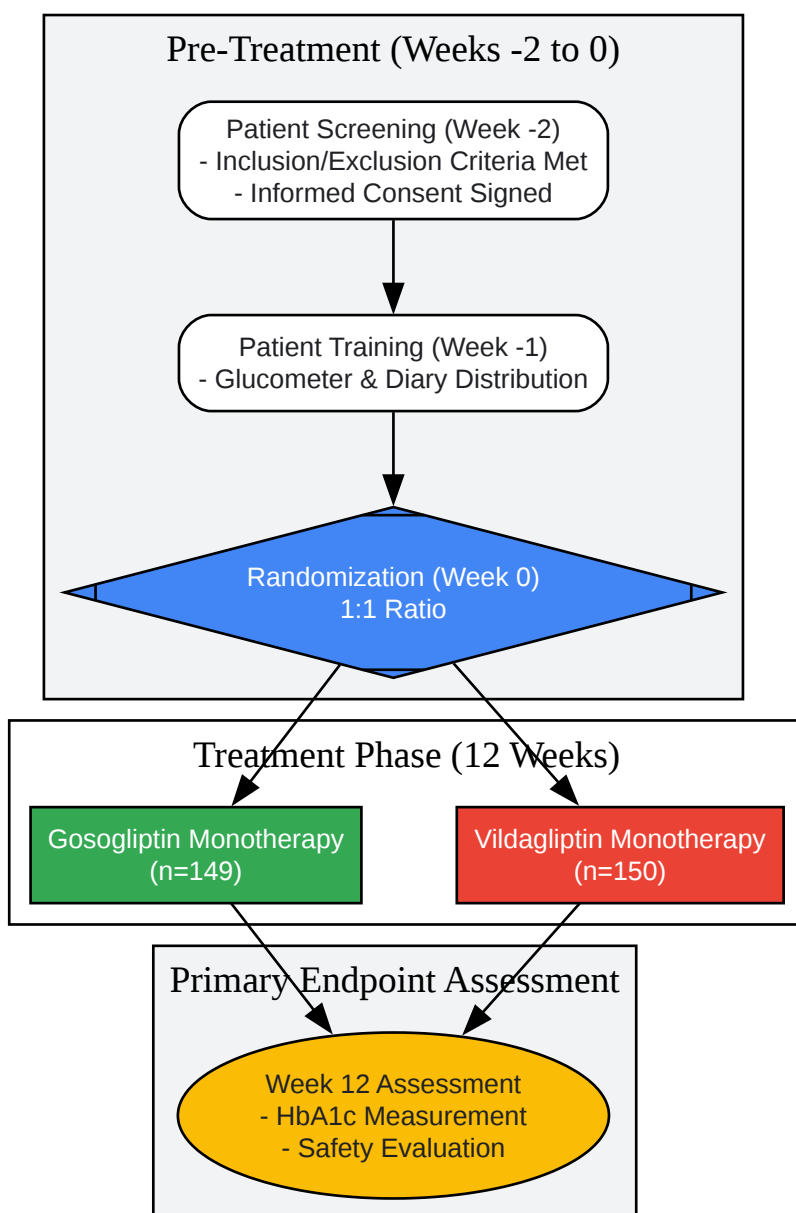
- Primary Objective: To demonstrate that the efficacy of **Gosogliptin** is non-inferior to Vildagliptin in its effect on glycosylated hemoglobin (HbA1c) at Week 12 compared to baseline.[\[7\]](#)
- Randomization: 299 eligible patients were randomized in a 1:1 ratio.[\[6\]](#)
  - **Gosogliptin** Group (n=149)
  - Vildagliptin Group (n=150)

## 2.2. Patient Population: Inclusion and Exclusion Criteria

| Inclusion Criteria   | Exclusion Criteria   |
|--|--|
| Men and women aged 18-78 years. <a href="#">[5]</a>  | History of type 1 diabetes mellitus. <a href="#">[5]</a>   |
| Confirmed clinical diagnosis of T2DM. <a href="#">[5]</a>  | Severe metabolic complications (e.g., ketoacidosis) within 6 weeks before screening. <a href="#">[5]</a> |
| Drug-naïve or no hypoglycemic drug treatment for at least 12 weeks prior to screening. <a href="#">[5]</a> | Severe diabetic complications (e.g., proliferative retinopathy). <a href="#">[5]</a>                     |
| HbA1c between 7.5% and 11.0%. <a href="#">[5]</a>  | Known allergy or hypersensitivity to Gosogliptin, Vildagliptin, or their components. <a href="#">[5]</a> |
| Fasting Plasma Glucose (FPG) < 15 mmol/L. <a href="#">[5]</a>  | Pregnancy and lactation. <a href="#">[5]</a>   |
| Body Mass Index (BMI) between 22 and 40 kg/m <sup>2</sup> . <a href="#">[5]</a>                            | Malignancy within the last 5 years (except basal-cell carcinoma). <a href="#">[5]</a>                    |
| Signed informed consent. <a href="#">[5]</a>   | Significant cardiovascular diseases within 12 months. <a href="#">[5]</a>                                |

## 2.3. Experimental Workflow

The trial followed a structured workflow from patient screening through the 12-week monotherapy treatment period.



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**Caption:** Experimental Workflow of the 12-Week Monotherapy Phase.

## Early-Phase Clinical Trial Results

The initial 12-week monotherapy stage of the trial yielded significant data on the efficacy and safety of **Gosogliptin** compared to Vildagliptin.

### 3.1. Efficacy Data

After 12 weeks, **Gosogliptin** demonstrated a significant reduction in HbA1c levels, which was comparable to the reduction seen in the Vildagliptin group. The changes between the two groups were not significantly different.[6]

Table 1: Glycemic Efficacy Results after 12 Weeks of Monotherapy

| Parameter  | Gosogliptin (n=149) | Vildagliptin (n=150) | p-value (between groups) |
|--|---------------------|----------------------|--------------------------|
| Baseline HbA1c (%)   | 8.61%               | 8.70%                | N/A                      |
| Week 12 HbA1c (%)  | 7.41%               | 7.34%                | N/A                      |
| Change from Baseline in HbA1c  | -1.20% (p < 0.05)   | -1.36% (p < 0.05)    | N/S                      |
| Patients Achieving HbA1c ≤ 7.0%  | 59 (41%)            | 66 (44%)             | 0.53                     |
| Data sourced from Nedosugova et al.[6]<br>N/A: Not Available;<br>N/S: Not Significant. |                     |                      |                          |

### 3.2. Safety and Tolerability Data

The safety profiles of **Gosogliptin** and Vildagliptin were found to be comparable during the 12-week monotherapy period.[6] Mild hypoglycemia was infrequent, and the number of adverse events deemed related to the study drugs was low and identical in both groups.[6]

Table 2: Safety Profile after 12 Weeks of Monotherapy

| Parameter                              | Gosogliptin (n=149) | Vildagliptin (n=150) |
|--|---------------------|----------------------|
| Mild Hypoglycemia Episodes             | 7                   | 4                    |
| Drug-Related Adverse Events            | 7                   | 7                    |
| Data sourced from Nedosugova et al.[6] |                     |                      |

## Conclusion

The preliminary results from the initial 12-week monotherapy phase of this clinical trial indicate that **Gosogliptin** is an effective and well-tolerated agent for the treatment of type 2 diabetes in drug-naïve patients. Its efficacy in reducing HbA1c and its safety profile, including a low incidence of hypoglycemia and adverse events, were comparable to those of the established DPP-4 inhibitor, Vildagliptin.[6] These early-phase findings support the continued development of **Gosogliptin** as a viable therapeutic option.

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## References

- 1. droracle.ai [droracle.ai]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ClinConnect | Efficacy and Safety of Gosogliptin as Monotherapy and in [clinconnect.io]
- 6. Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, gosogliptin, for type 2 diabetes in Russia | Nedosugova | Diabetes mellitus [dia-endojournals.ru]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
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